

# A Comparative Analysis of SGS518 (Idalopirdine) Oxalate in the Treatment of Cognitive Impairment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | SGS518 oxalate |           |
| Cat. No.:            | B7909931       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study comparison of SGS518 (idalopirdine) oxalate, a selective 5-HT6 receptor antagonist, with other similar agents investigated for the treatment of cognitive impairment, primarily in the context of Alzheimer's disease. The data presented is compiled from publicly available clinical trial results.

### **Executive Summary**

SGS518, also known as idalopirdine, was a promising drug candidate for improving cognition in individuals with Alzheimer's disease. As a selective antagonist of the serotonin 5-HT6 receptor, it was hypothesized to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, which are crucial for memory and learning. However, despite encouraging phase 2 results, comprehensive phase 3 clinical trials (STARSHINE, STARBEAM, and STARBRIGHT) did not demonstrate a statistically significant improvement in cognitive function compared to placebo. This outcome was mirrored by another prominent 5-HT6 antagonist, intepirdine, in its phase 3 MINDSET trial. This guide presents the available quantitative data from these key clinical trials to offer an objective comparison of their performance.

## Data Presentation: Quantitative Outcomes of Key Clinical Trials



The following tables summarize the primary efficacy endpoint data from the major clinical trials of idalopirdine (SGS518) and the comparator 5-HT6 antagonist, intepirdine. The primary measure of cognitive function in these studies was the change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) score, where a lower score indicates less cognitive impairment.

Table 1: Idalopirdine (SGS518) Phase 3 Clinical Trial Results (STAR Trials) - Change in ADAS-Cog Score at 24 Weeks

| Trial Name            | Treatment<br>Group    | Mean Change<br>from Baseline<br>(ADAS-Cog) | Adjusted Mean<br>Difference vs.<br>Placebo (95%<br>CI) | p-value         |
|-----------------------|-----------------------|--------------------------------------------|--------------------------------------------------------|-----------------|
| STARSHINE             | Idalopirdine 60<br>mg | 0.37                                       | 0.05 (-0.88 to<br>0.98)                                | Not Significant |
| Idalopirdine 30<br>mg | 0.61                  | 0.33 (-0.59 to<br>1.26)                    | Not Significant                                        |                 |
| Placebo               | 0.41                  | -                                          | -                                                      | _               |
| STARBEAM              | Idalopirdine 30<br>mg | 1.01                                       | 0.63 (-0.38 to<br>1.65)                                | Not Significant |
| Idalopirdine 10       | 0.53                  | -0.09                                      | Not Statistically<br>Compared                          |                 |
| Placebo               | 0.56                  | -                                          | -                                                      | -               |
| STARBRIGHT            | Idalopirdine 60<br>mg | 0.38                                       | -0.55 (-1.45 to<br>0.36)                               | Not Significant |
| Placebo               | 0.82                  | -                                          | -                                                      |                 |

Data sourced from publicly released results of the STARSHINE, STARBEAM, and STARBRIGHT trials.[1][2]

Table 2: Intepirdine Phase 3 Clinical Trial Results (MINDSET Trial) - Change in Cognitive and Functional Scores at 24 Weeks



| Outcome Measure | Treatment Group   | Adjusted Mean<br>Difference vs.<br>Placebo (95% Cl) | p-value |
|-----------------|-------------------|-----------------------------------------------------|---------|
| ADAS-Cog        | Intepirdine 35 mg | -0.36 (-0.95 to 0.22)                               | 0.2249  |
| ADCS-ADL        | Intepirdine 35 mg | -0.09 (-0.90 to 0.72)                               | 0.8260  |

ADCS-ADL: Alzheimer's Disease Cooperative Study-Activities of Daily Living. A lower score indicates greater impairment. Data sourced from the MINDSET trial publication.[3][4]

### **Experimental Protocols**

The clinical trials for both idalopirdine and intepirdine followed broadly similar designs. Below are the generalized experimental protocols based on the available information for the Phase 3 studies.

### Idalopirdine (SGS518) STAR Trials (STARSHINE, STARBEAM, STARBRIGHT)

- Study Design: The STAR trials were randomized, double-blind, placebo-controlled, parallel-group studies.
- Participant Population: Patients aged 50 years or older with a diagnosis of probable mild to moderate Alzheimer's disease.[5] A key inclusion criterion was stable treatment with a cholinesterase inhibitor (donepezil in STARSHINE and STARBEAM, and donepezil, rivastigmine, or galantamine in STARBRIGHT).[5]
- Intervention: Patients were randomized to receive a fixed daily dose of idalopirdine (10 mg, 30 mg, or 60 mg depending on the trial) or placebo, in addition to their ongoing cholinesterase inhibitor therapy.[2]
- Duration: The treatment period for all three studies was 24 weeks.[5]
- Primary Efficacy Endpoint: The primary outcome measure was the change from baseline in the 11-item Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) total score at week 24.[2]



 Secondary Efficacy Endpoints: Key secondary endpoints included the Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) inventory.

### **Intepirdine (MINDSET Trial)**

- Study Design: The MINDSET trial was a global, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4][6]
- Participant Population: The study enrolled 1,315 patients with mild-to-moderate Alzheimer's disease who were on stable treatment with donepezil.[4][6]
- Intervention: Patients were randomized to receive either 35 mg of intepirdine or placebo once daily, as an adjunct to their stable donepezil therapy.[4][6]
- Duration: The treatment duration was 24 weeks.[4]
- Co-Primary Efficacy Endpoints: The trial had two co-primary endpoints: the change from baseline in the ADAS-Cog score and the change from baseline in the ADCS-ADL score at 24 weeks.[4][6]

# Mandatory Visualization Signaling Pathway of 5-HT6 Receptor Antagonists





Click to download full resolution via product page

Caption: 5-HT6 Receptor Antagonist Signaling Pathway.



### **Experimental Workflow of a Phase 3 Clinical Trial**



Click to download full resolution via product page



Caption: Generalized Phase 3 Clinical Trial Workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. sketchviz.com [sketchviz.com]
- 2. Avineuro Announces Beginning of Phase 2b Clinical Studies of AVN-211, Potent Small Molecule for Treatment of Schizophrenia BioSpace [biospace.com]
- 3. medium.com [medium.com]
- 4. Intepirdine as adjunctive therapy to donepezil for mild-to-moderate Alzheimer's disease: A
  randomized, placebo-controlled, phase 3 clinical trial (MINDSET) PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intepirdine as adjunctive therapy to donepezil for mild-to-moderate Alzheimer's disease: A randomized, placebo-controlled, phase 3 clinical trial (MINDSET) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of SGS518 (Idalopirdine)
   Oxalate in the Treatment of Cognitive Impairment]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b7909931#cross-study-comparison-of-sgs518-oxalate-results]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com